Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a piperidine moiety via a methanone bridge. The piperidine ring is further substituted with a pyrimidin-4-yloxy group at the 3-position.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(9-20)24-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCUWGQQZWTGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ringFinally, the piperidin-1-ylmethanone moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pyrimidin-4-yloxy group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of benzodioxole, piperidine, and pyrimidine motifs. Below is a detailed comparison with analogs based on structural features , biological activities , synthetic routes , and physicochemical properties .
Structural Features and Molecular Diversity
Key Observations :
- Pyrimidine vs. Pyridazine : The pyridazine analog (C17H17N3O4) shares the same molecular formula as the target compound but differs in nitrogen positioning, which may alter hydrogen-bonding interactions in biological targets .
- Dual Benzodioxole Groups: JJKK-048 exhibits enhanced lipophilicity and potency as a monoacylglycerol lipase (MAGL) inhibitor due to its bis-benzodioxole motif .
Key Findings :
- Antibacterial Activity : Hydrophilic substituents (e.g., 4-hydroxy piperidine in 4c) correlate with higher yields (95%) and efficacy against Gram-positive bacteria .
- Enzyme Inhibition : JJKK-048’s triazole and bis-benzodioxole groups contribute to its MAGL inhibition (IC50 < 1 nM), demonstrating the importance of aromatic stacking interactions .
Key Trends :
- Amine Coupling : High yields (e.g., 95% for 4c) are achieved using nucleophilic amines under mild conditions .
- Challenges with Bulky Substituents : Pyrimidine/pyridazine ether formation may require optimized coupling agents (e.g., EDC/HOBt) .
Physicochemical and Pharmacokinetic Properties
Key Insights :
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a pyrimidine derivative through a piperidine ring. Its molecular formula is , with a molecular weight of approximately 316.37 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored across various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A study on related compounds showed high antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 80 to 110 nM for certain derivatives .
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Antifungal Activity
In addition to antibacterial effects, compounds similar to benzo[d][1,3]dioxole have demonstrated antifungal activity. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Some studies have reported the anticancer potential of benzo[d][1,3]dioxole derivatives. The compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation.
The mechanisms by which benzo[d][1,3]dioxole derivatives exert their biological effects include:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : Some compounds can disrupt the integrity of microbial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death.
Case Studies
- Antibacterial Screening : A series of benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their antibacterial activity using agar diffusion methods. The results indicated that certain modifications enhanced potency significantly against resistant strains .
- Antifungal Evaluation : Another study focused on the antifungal properties of related compounds against Candida albicans, revealing promising results that warrant further investigation into structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
